molecular formula C10H19N3O2S B2696386 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide CAS No. 1235296-55-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2696386
CAS No.: 1235296-55-5
M. Wt: 245.34
InChI Key: ITVGZCUUECRFSI-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a synthetic organic compound featuring a pyrazole ring substituted with dimethyl groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions. This reaction yields 3,5-dimethyl-1H-pyrazole.

    Alkylation: The pyrazole is then alkylated using 2-bromoethylamine to introduce the ethylamine side chain.

    Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with propane-1-sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzene-1-sulfonamide: Similar structure but with a benzene sulfonamide group.

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methane-1-sulfonamide: Similar structure but with a methane sulfonamide group.

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is unique due to the specific combination of the pyrazole ring and the propane sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2S/c1-4-7-16(14,15)11-5-6-13-10(3)8-9(2)12-13/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVGZCUUECRFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCN1C(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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